molecular formula C7H4BrNS B1273717 6-Bromobenzothiazole CAS No. 53218-26-1

6-Bromobenzothiazole

Cat. No. B1273717
CAS RN: 53218-26-1
M. Wt: 214.08 g/mol
InChI Key: YJOUISWKEOXIMC-UHFFFAOYSA-N
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Description

6-Bromobenzothiazole is a compound that is structurally related to benzothiazoles, a class of heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom on the benzothiazole ring can significantly alter the chemical and physical properties of the molecule and can be utilized in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with bromine substituents, can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, a reaction known as the Hugerschoff reaction. A stable, crystalline organic ammonium tribromide, benzyltrimethylammonium tribromide, has been utilized as an alternative electrophilic bromine source, allowing for better control over the stoichiometry and minimizing aromatic bromination caused by excess reagent . Another method includes a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder to synthesize benzo[d]isothiazole . Additionally, regiospecific synthesis techniques have been developed to create substituted 2-arylbenzothiazoles, utilizing a bromine atom ortho to the anilido nitrogen to direct cyclization .

Molecular Structure Analysis

The molecular structure of bromobenzothiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the crystal structures of substituted amidino-benzothiazoles have been determined, revealing the orientation of the amidino moiety with respect to the benzothiazole ring and the formation of three-dimensional networks through intermolecular hydrogen bonds .

Chemical Reactions Analysis

Bromobenzothiazole derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a reactive site for further functionalization. For example, the CuBr2-catalyzed annulation mentioned earlier leads to the formation of benzo[d]isothiazole, which can be further converted into N-aryl indoles via rhodium(III)-catalyzed ortho C-H activation . The reactivity of these compounds can be influenced by the electronic effects of different substituents, as seen in the synthesis of 6-amino-2-phenylbenzothiazole derivatives, where nitro derivatives were reduced to amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzothiazole derivatives are influenced by the pattern of substitution on the benzene ring. For instance, the solubility of halogenated benzotriazoles, which are structurally similar to benzothiazoles, decreases with an increase in the number of bromine atoms, and this is modulated by the pattern of substitution . The physicochemical properties, such as solubility and pKa values, are directly related to the electronic effects of different sites of substitution . Additionally, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have provided insights into its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have also been studied, indicating that the biological activities of the ligand are enhanced upon complexation with metal ions .

Scientific Research Applications

Corrosion Inhibition

  • Copper Corrosion Inhibitor : 2-Amino-6-bromobenzothiazole (ABBT), a derivative of 6-BBT, has been identified as an effective inhibitor for copper corrosion in sulfuric acid environments. It acts as a cathodic-type inhibitor and can achieve an inhibition efficiency of up to 94.6% at 1 mM concentration (Chen et al., 2018).

Synthesis and Pharmaceutical Applications

  • Synthesis of Benzothiazoles : 6-BBT is utilized in the palladium-catalyzed synthesis of 2-arylbenzothiazoles, which are significant in creating PET probe precursors for imaging Alzheimer's disease (Majo et al., 2003).
  • Antitumor Activity : Derivatives of 2-aminothiazole, which can be synthesized from 6-BBT, have shown potential antitumor activities against human lung cancer and glioma cell lines (Li et al., 2016).
  • Dopamine Agonists : 2-Aminothiazole moiety, derivable from 6-BBT, has been used to develop dopamine agonists with good oral availability, potentially useful for treating Parkinson's disease (van Vliet et al., 2000).

Synthesis and Material Science Applications

  • Fluorophore Design : Halogen-substituted derivatives of 6-BBT, like bromo derivatives, have been investigated for their potential in designing push-pull benzothiazole fluorophores for tuning fluorescence properties (Misawa et al., 2019).
  • Catalysis in Organic Synthesis : 6-BBT is used in the copper-catalyzed synthesis of benzimidazoles, benzoxazoles, and their derivatives, showcasing its role in facilitating efficient and general intramolecular cyclization processes (Saha et al., 2009).

Analytical Applications

  • Organic Reagent Synthesis : 6-BBT has been used to synthesize 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, an organic reagent with applications in analytical chemistry, particularly in the analysis of metal cations like Cu(II) and Pd(II) (Naser et al., 2012).

Imaging and Sensory Applications

  • PET Imaging Precursors : 6-BBT derivatives are employed in the synthesis of precursors for radiolabeled agents used in positron emission tomography (PET) imaging of β-amyloid plaques, relevant to Alzheimer's disease research (Alagille et al., 2005).
  • Fluorescent Sensor Development : A “turn-on” fluorescent sensor based on 6-BBT was developed for selective detection of toxic metal ions like Hg(II) and Cu(II), with potential applications in intracellular monitoring and bio-imaging (Rasheed et al., 2019).

Safety And Hazards

6-Bromobenzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and serious eye irritation. It is harmful if swallowed and causes skin irritation .

Future Directions

Benzothiazoles, including 6-Bromobenzothiazole, continue to be a significant area of research due to their wide range of biological activities and their role in the design of biologically active compounds . The development of synthetic processes for benzothiazoles is one of the most significant challenges facing researchers .

properties

IUPAC Name

6-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOUISWKEOXIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383563
Record name 6-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzothiazole

CAS RN

53218-26-1
Record name 6-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (0.147 g, 2.1 mmol) in water (1.0 mL) was slowly added to a suspension of 6-aminobenzothiazole (0.30 g, 2.0 mmol) in HBr (48% in water, 3 mL) at 0° C. and then the mixture was stirred at room temperature for 30 min. The formed solution was then slowly added to a solution of copper (I) bromide (0.435 g, 3.0 mmol) in HCl (conc., 5 mL) at 0° C. After the addition, the mixture was stirred at 60° C. for 1.5 h. Cooled down, and the reaction mixture was basified with excess ammonia and extracted with diethyl ether. The combined extract was washed with water, brine, dried and concentrated. The 6-bromobenzothiazole (0.26 g) was obtained by Combiflash and then converted to the final compound using procedures analogous to those for example 1, MS(ESI): (M+H)+=413.1.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.435 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 100 mL, one neck round bottom flask was charged with 2-amino-5-bromobenzenethiol (1.19 g, 5.83 mmol), triethyl orthoformate (9.70 ml, 58.3 mmol), 10 mL TFE, and a stirbar. A reflux condenser with a vacuum/nitrogen inlet was a fixed to the flask, and the system was degassed by evacuating to 5 mm Hg, and refilling with nitrogen. To the solution was added 200 mg dithiothreitol, and the reaction was heated using a 80° C. oil bath for 12 h. The reaction was cooled, and concentrated in vacuo. The crude was not characterized further.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
J Chen, Y Qiang, S Peng, Z Gong, S Zhang… - Journal of Adhesion …, 2018 - Taylor & Francis
2-amino-6-bromobenzothiazole (ABBT) as an inhibitor of copper corrosion in 0.5 MH 2 SO 4 solution was researched in this study using with electrochemical measurement, scanning …
Number of citations: 23 www.tandfonline.com
CA Mathis, Y Wang, DP Holt, GF Huang… - Journal of medicinal …, 2003 - ACS Publications
… To a solution of 2-(4-nitrophenyl)-6-bromobenzothiazole (32 mg, 0.1 mmol) in ethanol (15 … of 2-(4‘-aminophenyl)-6-bromobenzothiazole as yellow solid. Analytical HPLC: reverse phase (…
Number of citations: 136 pubs.acs.org
D Loos, E Sidoova, V Sutoris - Molecules, 1999 - mdpi.com
3-Alkoxycarbonylmethyl-6-bromo- and 3-alkoxycarbonylmethyl-6-nitro-2-benzo-thiazolones were synthesized by reaction of alkylesters of halogenoacetic acids with 6-bromo-2-…
Number of citations: 51 www.mdpi.com
N NA, K KH - Journal of Oleo Science, 2012 - jstage.jst.go.jp
… In this work, the azo compound was successfully synthesized by treating 2-amino-6-bromobenzothiazole with pyrogallol. The elemental analysis, FTIR spectroscopy and 1H-NMR …
Number of citations: 18 www.jstage.jst.go.jp
IK Jassim, S Reaad, S Kh Shubber… - karbala journal of …, 2014 - iasj.net
… -yl)– 2,3-dihydro-1,3-oxazpine-4,7dione)-6-bromobenzothiazole[6], -2-( p-N,N-dimethylamino phenyl)- 2-yl) 2,3-dihydro-1,3oxazpine-4,7-dione)-6-bromobenzothiazole[7], and 2-( p-N,N-…
Number of citations: 1 www.iasj.net
BR Modi, KR Desai - 1994 - nopr.niscpr.res.in
… thought worthwhile to synthesize azo disperse dyes based on 2-amino-6-bromobenzothiazole … present work, about eleven azo disperse dyes based on 2-amino-6-bromobenzothiazole …
Number of citations: 3 nopr.niscpr.res.in
DG Craciunescu, A Furlani, V Scarcia… - Biological Trace Element …, 1985 - Springer
… It is interesting to note that 2-aminothiazole and 2-amino-6-bromobenzothiazole were the only ligands that formed complexes through coordination of the --NH2 groups. …
Number of citations: 13 link.springer.com
Y Qiang, S Zhang, S Xu, L Guo, N Chen… - Int. J. Electrochem …, 2016 - electrochemsci.org
… Furtherly, 2-aminobenzothiazole (ABT) and 2-amino-6-bromobenzothiazole (ABBT) were … (ABT) and 2-amino-6-bromobenzothiazole (ABBT) for copper in chloride solution. …
Number of citations: 31 www.electrochemsci.org
Y Gull, N Rasool, M Noreen, FH Nasim, A Yaqoob… - Molecules, 2013 - mdpi.com
… cross coupling reactions of 2-amino-6-bromobenzothiazole (2) with various aryl boronic … 2-Amino-6-bromobenzothiazole (2) was prepared stirring by 4-bromoaniline with acetic acid …
Number of citations: 26 www.mdpi.com
Z Radwan, D Henschler - International Archives of Occupational and …, 1977 - Springer
… , respectively Pretreatment of rats with phenobarbital and fasting ( 18 hr prior to the test) slightly increased the VC conversion rate, SKF 525 A was inactive, and 6-bromobenzothiazole …
Number of citations: 6 link.springer.com

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